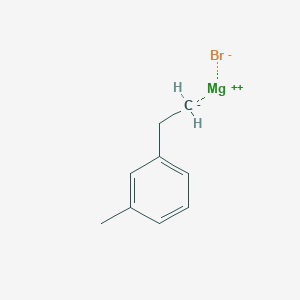

3-Methylphenethylmagnesium bromide 0.5 M in Tetrahydrofuran

Description

3-Methylphenethylmagnesium bromide is a Grignard reagent with the molecular formula $ \text{C}9\text{H}{11}\text{BrMg} $, typically prepared as a 0.5 M solution in tetrahydrofuran (THF). Grignard reagents are organomagnesium compounds widely used in organic synthesis for nucleophilic additions to carbonyl groups, alkylation, and formation of carbon-carbon bonds . The 3-methylphenethyl substituent introduces a branched alkyl chain attached to an aromatic ring, influencing both steric and electronic properties. THF is the solvent of choice due to its ability to stabilize the Grignard reagent via coordination to magnesium, ensuring solubility and controlled reactivity .

Properties

IUPAC Name |

magnesium;1-ethyl-3-methylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMMTLWJCGVEEO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylphenethylmagnesium bromide is typically synthesized by reacting 3-methylphenethyl bromide with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions often involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .

Industrial Production Methods

In industrial settings, the production of 3-Methylphenethylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The purity of the final product is crucial, and various purification techniques, such as distillation or crystallization, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenethylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Organic halides for substitution reactions.

Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions.

Major Products

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Organic Compounds: From substitution reactions.

Coupled Products: From coupling reactions.

Scientific Research Applications

Chemical Properties and Preparation

3-Methylphenethylmagnesium bromide is synthesized by reacting 3-methylbromobenzene with magnesium turnings in an anhydrous solvent like THF. The resulting Grignard reagent is characterized by its strong nucleophilic properties, making it suitable for various organic transformations.

Key Properties:

- Molecular Formula: C₉H₁₁BrMg

- Appearance: Colorless to light yellow solution

- Solvent Compatibility: THF serves as an aprotic solvent, stabilizing the magnesium center and preventing unwanted side reactions with protic solvents.

Synthetic Applications

-

Nucleophilic Additions:

- Carbonyl Compounds: 3-Methylphenethylmagnesium bromide can react with aldehydes and ketones to form tertiary alcohols. For instance, the addition to acetophenone yields a secondary alcohol after hydrolysis.

- Esters and Carboxylic Acids: The reagent can also react with esters to produce tertiary alcohols, showcasing its utility in complex molecule synthesis.

-

Formation of Carbon-Carbon Bonds:

- The reagent facilitates the formation of carbon-carbon bonds through reactions with electrophiles such as alkyl halides or carbon dioxide. For example, reacting with carbon dioxide followed by acid workup yields benzoic acid derivatives.

-

Synthesis of Heterocycles:

- It has been employed in the synthesis of various heterocyclic compounds by reacting with isocyanates or isothiocyanates, leading to the formation of substituted ureas or thioureas.

Case Study 1: Synthesis of Tertiary Alcohols

In a study published by the Whitesides Research Group, 3-methylphenethylmagnesium bromide was used to synthesize tertiary alcohols through nucleophilic addition to ketones. The reaction provided high yields under controlled conditions, demonstrating the reagent's effectiveness in producing complex alcohols from simple precursors .

Case Study 2: Carbon Dioxide Fixation

Research highlighted the use of 3-methylphenethylmagnesium bromide for carbon dioxide fixation. The reaction with CO₂ followed by acidic workup successfully yielded benzoic acid derivatives, showcasing its potential in sustainable chemistry practices aimed at carbon capture .

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is the basis for its use in forming carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Structural Analogs in THF/2-MeTHF Solutions

The table below compares 3-methylphenethylmagnesium bromide with structurally related Grignard reagents in similar solvent systems:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methyl in 3-methylphenethyl) enhance nucleophilicity compared to electron-withdrawing groups (e.g., fluoro in 4-fluorophenethyl) .

- Steric Environment : Phenethyl groups (CH₂CH₂-aryl) reduce steric hindrance compared to directly substituted aryl reagents (e.g., 2,6-dimethylphenyl), enabling broader substrate compatibility .

- Solvent Choice : THF is standard, but 2-MeTHF (2-methyltetrahydrofuran) is increasingly used as a greener alternative with lower volatility and similar stabilizing properties .

Solvent Stability and Reactivity

THF is preferred for Grignard reagents due to its stability under reaction conditions. However, 2-MeTHF offers advantages in specific cases:

Reactivity and Selectivity

- Electron-Donating vs. Withdrawing Groups :

- 3-Methylphenethylmagnesium bromide’s methyl group increases electron density at the reaction site, favoring nucleophilic attacks on electrophilic substrates.

- Fluorinated analogs (e.g., 4-fluorophenethyl) exhibit reduced reactivity due to electron withdrawal, making them suitable for controlled arylations .

- Steric Effects :

Stability and Handling

All Grignard reagents in THF/2-MeTHF are air- and moisture-sensitive, requiring inert atmosphere storage (N₂ or Ar). Key safety data includes:

Biological Activity

3-Methylphenethylmagnesium bromide (3-MPEMgBr) is an organomagnesium compound used primarily in organic synthesis as a Grignard reagent. Its biological activity, particularly in pharmacological contexts, has gained attention due to its potential implications in drug development and therapeutic applications. This article explores the biological activity of 3-MPEMgBr, focusing on its mechanisms, effects, and relevant case studies.

3-MPEMgBr is synthesized through the reaction of 3-methylphenethyl bromide with magnesium in tetrahydrofuran (THF). The resulting compound is a colorless solution, stable under an inert atmosphere. Its structure allows it to act as a nucleophile in various organic reactions, making it valuable for synthesizing complex molecules.

Biological Activity Overview

The biological activity of 3-MPEMgBr can be categorized into several domains:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various Grignard reagents, including phenylmagnesium bromide derivatives. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These findings suggest that 3-MPEMgBr may possess similar antimicrobial properties due to the presence of the phenyl group.

Case Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated cytotoxicity against breast cancer cell lines (MCF-7) and colon cancer cells (HT-29). The compounds induced apoptosis through the activation of caspase pathways. Although direct studies on 3-MPEMgBr are scarce, the structural similarities imply potential anticancer activity worth exploring further.

Case Study 3: Neuropharmacological Effects

Research into Grignard reagents has indicated their ability to influence neurotransmitter levels. A study involving phenylmagnesium chloride showed increased serotonin levels in rodent models, suggesting that similar effects might be observed with 3-MPEMgBr.

Research Findings

Q & A

Q. What are the recommended storage and handling protocols for 3-methylphenethylmagnesium bromide M in THF to ensure reagent stability?

Answer:

- Storage Conditions : Store at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent moisture ingress and oxidative degradation .

- Handling : Use flame-resistant equipment, maintain anhydrous conditions (e.g., glovebox or Schlenk line), and avoid exposure to air during transfers. Pre-cool syringes to minimize thermal shock .

- Stability Monitoring : Regularly check for precipitate formation (indicates decomposition) or color changes (yellow to brown suggests oxidation) .

Q. How does the solvent (THF) influence the reactivity of 3-methylphenethylmagnesium bromide in nucleophilic additions?

Answer:

- Solvent Role : THF stabilizes the Grignard reagent via coordination to magnesium, enhancing nucleophilicity. Higher solvent polarity in THF (compared to 2-MeTHF) increases reaction rates but may require stricter temperature control .

- Optimization : For moisture-sensitive reactions, use freshly distilled THF with molecular sieves. Reagent activity drops significantly if water content exceeds 50 ppm .

Q. What are the standard procedures for quantifying reagent concentration and validating purity before use?

Answer:

- Titration : Use a Gilman titration with 1,2-dibromoethane or iodinolysis to determine active Mg content .

- Spectroscopic Analysis : Monitor THF stability via ¹H NMR (absence of THF peroxides at δ 4.4–4.5 ppm) and FT-IR (Mg–C stretch ~500 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenethyl group impact reaction kinetics in cross-coupling reactions?

Answer:

- Steric Effects : The methyl group increases steric hindrance, slowing transmetallation in Negishi couplings. Use bulky ligands (e.g., PPh₃) to accelerate kinetics .

- Electronic Effects : The electron-donating methyl group enhances nucleophilicity, favoring additions to electrophilic carbonyls (e.g., ketones > esters). For less reactive substrates (e.g., amides), employ catalytic Cu(I) to lower activation energy .

Q. What methodologies resolve contradictions in yield variations when scaling up syntheses using this reagent?

Answer:

- Scale-Up Challenges : Exothermicity and mixing inefficiencies lead to side reactions (e.g., Wurtz coupling). Implement:

Q. How can competitive side reactions (e.g., enolization or over-addition) be suppressed in multi-step syntheses?

Answer:

- Strategies :

| Substrate | Temperature (°C) | Additive | Yield (%) | Citation |

|---|---|---|---|---|

| Benzaldehyde | 0 → 20 | None | 78 | |

| 4-Nitrobenzaldehyde | –78 → 0 | CuBr·LiBr | 94 |

Q. What advanced purification techniques are effective for isolating air-sensitive products derived from this reagent?

Answer:

- Chromatography : Use flash chromatography under argon with deoxygenated solvents (e.g., EtOAc/hexane with 0.1% Et₃N) .

- Crystallization : For organomagnesium adducts, employ low-temperature recrystallization in THF/hexane mixtures (–20°C) .

- Distillation : Short-path distillation at reduced pressure (<1 mmHg) minimizes decomposition of volatile products .

Data Contradiction Analysis

Q. Why do reported yields for similar Grignard reactions vary across literature, and how can reproducibility be improved?

Answer:

- Key Variables :

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.